5-(((2-Chlorobenzyl)amino)methyl)pyrimidin-2-amine
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Overview
Description
5-(((2-Chlorobenzyl)amino)methyl)pyrimidin-2-amine is a compound that belongs to the class of 2-aminopyrimidine derivatives. These compounds are known for their diverse biological activities, including antitrypanosomal and antiplasmodial properties . The structure of this compound includes a pyrimidine ring substituted with an amino group at the 2-position and a 2-chlorobenzylamino group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-Chlorobenzyl)amino)methyl)pyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the various steps.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(((2-Chlorobenzyl)amino)methyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino and chlorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce new functional groups to the pyrimidine ring.
Scientific Research Applications
5-(((2-Chlorobenzyl)amino)methyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other biologically active compounds.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(((2-Chlorobenzyl)amino)methyl)pyrimidin-2-amine involves its interaction with specific molecular targets in protozoan parasites. The compound may inhibit key enzymes or interfere with the parasite’s metabolic pathways, leading to its death. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound’s structure allows it to bind effectively to these targets .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
5-Benzylaminopyrimidine: Another derivative with a benzylamino group at the 5-position.
2-Chlorobenzylaminopyrimidine: A compound with a chlorobenzylamino group at the 2-position.
Uniqueness
5-(((2-Chlorobenzyl)amino)methyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both the 2-chlorobenzylamino and pyrimidin-2-amine groups enhances its ability to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H13ClN4 |
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Molecular Weight |
248.71 g/mol |
IUPAC Name |
5-[[(2-chlorophenyl)methylamino]methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H13ClN4/c13-11-4-2-1-3-10(11)8-15-5-9-6-16-12(14)17-7-9/h1-4,6-7,15H,5,8H2,(H2,14,16,17) |
InChI Key |
QMEDIZHWJPSAOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CN=C(N=C2)N)Cl |
Origin of Product |
United States |
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